Benzoic acid;2-(2-hydroxyethylamino)ethanol
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Overview
Description
Benzoic acid;2-(2-hydroxyethylamino)ethanol is a compound that combines the properties of benzoic acid and 2-(2-hydroxyethylamino)ethanol. Benzoic acid is a simple aromatic carboxylic acid, widely used in the food and pharmaceutical industries as a preservative and intermediate in organic synthesis. 2-(2-hydroxyethylamino)ethanol, on the other hand, is an amino alcohol that finds applications in various chemical reactions and formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid;2-(2-hydroxyethylamino)ethanol typically involves the reaction of benzoic acid with 2-(2-hydroxyethylamino)ethanol under controlled conditions. One common method is the esterification reaction, where benzoic acid is reacted with 2-(2-hydroxyethylamino)ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;2-(2-hydroxyethylamino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Nitrobenzoic acid, bromobenzoic acid, and sulfonated benzoic acid derivatives.
Scientific Research Applications
Benzoic acid;2-(2-hydroxyethylamino)ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the formulation of drugs and as a preservative in pharmaceutical products.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzoic acid;2-(2-hydroxyethylamino)ethanol involves its interaction with molecular targets and pathways. The compound can act as a preservative by inhibiting the growth of microorganisms through disruption of their metabolic processes. It may also interact with enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
Benzoic acid;2-(2-hydroxyethylamino)ethanol can be compared with other similar compounds such as:
Salicylic acid: Another benzoic acid derivative with hydroxyl groups, known for its use in skincare products.
2-(2-aminoethylamino)ethanol: An amino alcohol similar to 2-(2-hydroxyethylamino)ethanol, used in various chemical formulations.
The uniqueness of this compound lies in its combined properties of benzoic acid and 2-(2-hydroxyethylamino)ethanol, making it versatile for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
53926-87-7 |
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Molecular Formula |
C11H17NO4 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
benzoic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C7H6O2.C4H11NO2/c8-7(9)6-4-2-1-3-5-6;6-3-1-5-2-4-7/h1-5H,(H,8,9);5-7H,1-4H2 |
InChI Key |
WPRSXOFWYFTXTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C(CO)NCCO |
Origin of Product |
United States |
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